5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
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Overview
Description
5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic organic compound that contains a bromine atom, a pyridine ring, and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with 2,2-dimethylthietane. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-3-hydroxy-2-pyridinamine
Uniqueness
5-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H13BrN2S |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
5-bromo-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2S/c1-10(2)8(6-14-10)13-9-4-3-7(11)5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI Key |
RHYARXSVSHBGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=C(C=C2)Br)C |
Origin of Product |
United States |
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